molecular formula C17H21N3O2S B15115081 4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine

4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine

Katalognummer: B15115081
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: JGOCCUCVMLMEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE is a complex organic compound that features a morpholine ring attached to a pyrimidine core, which is further substituted with a methoxyphenylmethylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyphenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a methoxyphenylmethylthiol in the presence of a base.

    Attachment of the Morpholine Ring: The final step is the nucleophilic substitution of the remaining halogen on the pyrimidine ring with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenylmethylsulfanyl group can form specific interactions with active sites, while the pyrimidine core can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE is unique due to its combination of a morpholine ring, a pyrimidine core, and a methoxyphenylmethylsulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C17H21N3O2S

Molekulargewicht

331.4 g/mol

IUPAC-Name

4-[2-[(4-methoxyphenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H21N3O2S/c1-13-11-16(20-7-9-22-10-8-20)19-17(18-13)23-12-14-3-5-15(21-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3

InChI-Schlüssel

JGOCCUCVMLMEKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)OC)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.